molecular formula C8H10O2S B150780 Ethyl thiophene-3-acetate CAS No. 37784-63-7

Ethyl thiophene-3-acetate

Cat. No. B150780
M. Wt: 170.23 g/mol
InChI Key: FZBNQIWPYCUPAP-UHFFFAOYSA-N
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Patent
US06528653B2

Procedure details

Ethyl thiophene-3-acetate, (10 g, 64.1 mmol) was dissolved in chloroform (90 ml) and trifluoroacetic anhydride (40 ml) at 0° C. Ammonium nitrate (5.2 g, 64.1 mmol) was added and the reaction mixture was stirred at 0° C. for 1 hour then warmed slowly to room temperature for 2 hours. The reaction mixture was cooled in an ice-bath and diluted with dichloromethane (60 ml) and then water (50 ml). The aqueous phase was extracted with dichloromethane and the combined organic fractions were washed with saturated brine solution. The organic phase was dried over magnesium sulfate, evaporated to give a red/brown liquid which was chromatographed on silica gel using hexane/ethyl acetate (4:1) as eluent to give 8.2 g of ethyl 2-nitrothiophene-3-acetate as a red/brown viscous oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:2]1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[N+:25]([O-])([O-:27])=[O:26].[NH4+].O>C(Cl)(Cl)Cl.ClCCl>[N+:25]([C:2]1[S:1][CH:5]=[CH:4][C:3]=1[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])([O-:27])=[O:26] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1C=C(C=C1)CC(=O)OCC
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
then warmed slowly to room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
WASH
Type
WASH
Details
the combined organic fractions were washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a red/brown liquid which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1SC=CC1CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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